molecular formula C17H17IN6OS B1326658 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071351-15-9

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1326658
CAS No.: 1071351-15-9
M. Wt: 480.3 g/mol
InChI Key: YUEDRWLZFRISSL-UHFFFAOYSA-N
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Description

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a complex organic compound that features a triazole ring, a phenyl group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves multiple steps. One common method involves the formation of the triazole ring through a cyclization reaction. The iodophenyl group is introduced via a substitution reaction, and the final product is obtained by coupling the triazole derivative with acetohydrazide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, microwave-assisted synthesis, or continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and iodophenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile
  • 3-bromo-1H-1,2,4-triazole
  • 5-bromo-1H-1,2,4-triazole

Uniqueness

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodophenyl group, in particular, enhances its potential for use in medicinal chemistry and as a precursor for further functionalization .

Properties

IUPAC Name

2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IN6OS/c18-12-6-8-13(9-7-12)20-10-15-22-23-17(26-11-16(25)21-19)24(15)14-4-2-1-3-5-14/h1-9,20H,10-11,19H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEDRWLZFRISSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CNC3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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